molecular formula C25H32N5O3 B12350278 CID 156588663

CID 156588663

Katalognummer: B12350278
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: AKFVFOWZZZWGHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “CID 156588663” is a chemical entity with unique properties and applications. This compound is recognized for its potential in various scientific fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 156588663 would typically involve large-scale synthesis processes, ensuring high yield and purity. These methods often include optimization of reaction conditions, use of catalysts, and purification techniques to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

CID 156588663 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific reagents and conditions depend on the desired reaction and the target product.

Major Products

The major products formed from the reactions of this compound vary based on the type of reaction and the conditions used

Wissenschaftliche Forschungsanwendungen

CID 156588663 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and pharmacological properties.

    Industry: Utilized in industrial processes and applications, including material science and manufacturing.

Wirkmechanismus

The mechanism of action of CID 156588663 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 156588663 include other chemical entities with comparable structures and properties. These compounds may share similar reactivity and applications, making them relevant for comparative studies.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness is crucial for its specific applications and potential advantages in various scientific fields.

Conclusion

This compound is a compound with significant potential in various scientific research applications. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds is essential for leveraging its unique properties and applications. Further research and exploration of this compound will continue to reveal its full potential and contributions to science and industry.

Eigenschaften

Molekularformel

C25H32N5O3

Molekulargewicht

450.6 g/mol

InChI

InChI=1S/C25H32N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-16H,10-14H2,1-5H3,(H,26,31)

InChI-Schlüssel

AKFVFOWZZZWGHB-UHFFFAOYSA-N

Kanonische SMILES

C[C]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.